molecular formula C13H11NO2 B086043 (4-Methoxyphenyl)(4-pyridyl)methanone CAS No. 14548-47-1

(4-Methoxyphenyl)(4-pyridyl)methanone

Cat. No.: B086043
CAS No.: 14548-47-1
M. Wt: 213.23 g/mol
InChI Key: FGEUIMWNIGSQPB-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-pyridyl)methanone ( 14548-47-1) is an aromatic ketone with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Structurally related methanone analogs have demonstrated significant research value, particularly in anticancer studies; for instance, compounds within the same family have been identified as potent tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and apoptosis in human cancer cell lines . Researchers can utilize this high-purity compound to develop novel pharmacologically active molecules or as a key intermediate in complex synthetic pathways. It is supplied with a minimum purity of 95% . This compound is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEUIMWNIGSQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163055
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-47-1
Record name (4-Methoxyphenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
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Synthetic Methodologies for 4 Methoxyphenyl 4 Pyridyl Methanone and Its Precursors

Advanced Reaction Pathways for Ketone Formation

The formation of the central carbonyl bridge in (4-Methoxyphenyl)(4-pyridyl)methanone can be accomplished through several advanced organic transformations. These methods range from classical electrophilic aromatic substitutions to modern transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approaches with Pyridine (B92270) Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, typically involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org However, the direct acylation of pyridine is generally challenging. The pyridine ring is electron-deficient, which makes it resistant to electrophilic aromatic substitution. chemicalforums.com Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst, leading to further deactivation of the ring and hindering the desired reaction. chemicalforums.comyoutube.com

Despite these challenges, modifications to the standard Friedel-Crafts protocol can be employed. One strategy involves the use of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 4-position. After the acylation step, the N-oxide can be removed by reduction, for instance, with PCl₃. chemicalforums.com Another approach is the acylation of metalated pyridines. youtube.com

For the synthesis of this compound, two primary Friedel-Crafts disconnection strategies are possible:

Acylation of anisole (B1667542) with a pyridine-4-carbonyl derivative (e.g., isonicotinoyl chloride).

Acylation of a pyridine derivative with an anisoyl derivative (e.g., anisoyl chloride).

The first approach is more common, as anisole is highly activated towards electrophilic substitution. The reaction would involve treating anisole with isonicotinoyl chloride hydrochloride and a Lewis acid.

Reactant 1Reactant 2CatalystKey Consideration
AnisoleIsonicotinoyl chlorideAlCl₃Anisole is activated, but the pyridine derivative must be suitable for acylation.
PyridineAnisoyl chlorideAlCl₃Pyridine is highly deactivated; direct acylation is generally unsuccessful. chemicalforums.com

Organometallic Coupling Reactions (e.g., Suzuki, Negishi, Stille) in Methanone (B1245722) Synthesis

Transition-metal-catalyzed cross-coupling reactions have become powerful and versatile tools for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. wikipedia.orgopenstax.org These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netkochi-tech.ac.jp For diaryl ketone synthesis, a three-component carbonylative cross-coupling can be employed, where carbon monoxide is inserted between the aryl halide and the arylboronic acid. nih.gov This allows for the coupling of a broad range of aryl/heteroaryl bromides and aryl boronic acids to yield the corresponding diaryl ketones. nih.gov

Route: 4-Bromopyridine + 4-Methoxyphenylboronic acid + CO → this compound

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide or triflate, typically catalyzed by nickel or palladium. wikipedia.orgresearchgate.net This method is highly effective for ketone synthesis, particularly from acid chlorides. lookchem.com Recent advancements have demonstrated the synthesis of diaryl ketones through the nickel-catalyzed Negishi cross-coupling of amides, which proceeds via the cleavage of the C-N bond under remarkably mild conditions. nih.govacs.org

Route 1: 4-Iodopyridine + (4-Methoxyphenyl)zinc chloride + Acylating Agent → this compound

Route 2: 4-Pyridylzinc chloride + Anisoyl chloride → this compound lookchem.com

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) coupled with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction of acyl chlorides with organotin reagents is a well-established method for ketone synthesis, often providing good to high yields under mild conditions. libretexts.orgthermofisher.com A significant advantage of Stille coupling is the stability of organostannane reagents to air and moisture, though their toxicity is a notable drawback. wikipedia.orgorganic-chemistry.org

Route: 4-(Tributylstannyl)pyridine + Anisoyl chloride → this compound

Coupling ReactionOrganometallic ReagentElectrophileCatalyst (Typical)
Suzuki 4-Methoxyphenylboronic acid4-Bromopyridine (+CO)Palladium (e.g., Pd(OAc)₂) nih.gov
Negishi (4-Methoxyphenyl)zinc chlorideIsonicotinoyl chlorideNickel or Palladium wikipedia.orglookchem.com
Stille 4-(Tributylstannyl)pyridineAnisoyl chloridePalladium (e.g., Pd(PPh₃)₄) wikipedia.orglibretexts.org

Oxidation Strategies for Precursor Alcohols

The oxidation of secondary alcohols to ketones is a fundamental and highly efficient transformation in organic synthesis. If the precursor alcohol, (4-methoxyphenyl)(pyridin-4-yl)methanol, is available, it can be readily oxidized to the target methanone. A wide array of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder, more modern methods.

A particularly relevant and greener approach is the direct oxidation of the C(sp³)–H bond of a diarylmethane precursor, (4-methoxyphenyl)(pyridin-4-yl)methane. nih.gov Studies have shown that various diarylmethanes can be efficiently oxidized to diaryl ketones using molecular oxygen (O₂) as the oxidant, promoted by a base such as potassium bis(trimethylsilyl)amide (KHMDS), without the need for a transition metal catalyst. nih.govresearchgate.net This method is environmentally benign and compatible with numerous functional groups. nih.govresearchgate.net

PrecursorReaction TypeReagentsKey Advantage
(4-methoxyphenyl)(pyridin-4-yl)methanolAlcohol OxidationPCC, Swern, DMP, etc.High efficiency, well-established methods.
4-(4-Methoxybenzyl)pyridineC-H OxidationO₂, KHMDS in THFMetal-free, uses O₂ as the terminal oxidant. nih.govresearchgate.net

Carboxylic Acid and Organolithium Reagent Interactions

A direct and effective method for synthesizing ketones involves the reaction of carboxylic acids with organolithium reagents. researchgate.net This reaction typically requires at least two equivalents of the organolithium reagent. The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, forming a stable dianionic tetrahedral intermediate. masterorganicchemistry.comaklectures.comyoutube.com This intermediate does not collapse until an acidic workup is performed, which prevents the common problem of over-addition to form a tertiary alcohol. masterorganicchemistry.com

To synthesize this compound, two pathways are viable:

Reaction of isonicotinic acid with 4-methoxyphenyllithium.

Reaction of 4-methoxybenzoic acid with 4-pyridyllithium.

This method is a powerful choice for the direct conversion of carboxylic acids to ketones. researchgate.net

Chemo- and Regioselectivity in the Synthesis of Substituted Methanones

Achieving high chemo- and regioselectivity is crucial in the synthesis of unsymmetrical diaryl ketones like this compound, especially when dealing with substrates bearing multiple reactive sites. researchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In organometallic cross-coupling reactions, a common side reaction is homocoupling, where two molecules of the organometallic reagent or two molecules of the organic halide couple with themselves. wikipedia.org The choice of catalyst, ligands, and reaction conditions is critical to favor the desired cross-coupling pathway and minimize homocoupling, thus ensuring high chemoselectivity. nih.gov For instance, in Negishi couplings for ketone synthesis, excellent chemoselectivity for the ketone product over biaryl formation has been reported. nih.gov

Regioselectivity involves the preferential formation of one constitutional isomer over another. In the context of Friedel-Crafts acylation of anisole, the reaction is highly regioselective. The methoxy (B1213986) group is a strong ortho-, para-director. Due to steric hindrance from the methoxy group, acylation occurs almost exclusively at the para-position, leading to the desired 4-substituted product. When dealing with substituted pyridines, the existing substituents will direct the position of incoming groups, and careful selection of starting materials is necessary to ensure the correct isomer is formed.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Several of the discussed synthetic strategies can be adapted to be more environmentally friendly:

Catalysis: Using catalytic amounts of reagents, as seen in cross-coupling reactions, is inherently greener than using stoichiometric reagents. Developing highly efficient catalysts that can be used at low loadings and recycled is a key goal. researchgate.net

Atom Economy: Reactions like the three-component Suzuki carbonylation, which incorporate all atoms from the reactants into the final product, have high atom economy. nih.gov

Safer Solvents and Conditions: Research into conducting cross-coupling reactions in greener solvents, such as water or ionic liquids, is ongoing. rasayanjournal.co.inresearchgate.net Furthermore, methods like the metal-free oxidation of diarylmethanes using O₂ as the oxidant in a common solvent like THF represent a significant step towards sustainability. nih.gov

Alternative Energy Sources: The use of microwave irradiation or ultrasonication can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and higher yields, aligning with green chemistry principles. rasayanjournal.co.inmdpi.com Solvent-free reactions, sometimes facilitated by ball milling, also offer a clean and efficient alternative to traditional solvent-based synthesis. rasayanjournal.co.in

By carefully selecting synthetic routes and optimizing reaction conditions, the production of this compound can be made more sustainable and environmentally responsible.

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound, like most organic reactions, yields a crude product that contains unreacted starting materials, byproducts, and other impurities. Therefore, a multi-step purification process is essential to isolate the compound in high purity. The selection of purification techniques is guided by the physicochemical properties of the target compound and the nature of the impurities. Common strategies involve a combination of extraction, chromatography, and recrystallization.

Following the initial synthesis, a typical work-up procedure involves quenching the reaction mixture, often with an aqueous solution, and then extracting the target compound into an organic solvent. For instance, in the synthesis of similar methanone compounds, the reaction mixture is poured into ice-water and then extracted multiple times with a solvent like dichloromethane. The combined organic extracts are then washed with brine to remove residual water and inorganic salts, dried over an anhydrous agent such as sodium sulfate, and finally, the solvent is removed under reduced pressure to yield the crude product. nih.gov

For achieving high purity, the crude this compound is often subjected to more rigorous purification methods.

Column Chromatography:

Column chromatography is a widely employed technique for separating the target compound from closely related impurities. The choice of stationary phase and eluent system is critical for effective separation.

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound.

Eluent System: A mixture of non-polar and polar solvents is typically used as the eluent. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. For compounds with similar structures, eluent systems such as hexane-chloroform or hexanes-ethyl acetate (B1210297) have been successfully used. researchgate.netisca.me The progress of the separation is monitored by Thin-Layer Chromatography (TLC). google.com

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds to obtain a crystalline product of high purity. The process involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution.

The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related pyridyl-methane derivatives, an ethanol-water mixture has been used effectively. In some cases, decolorizing charcoal can be added to the hot solution to remove colored impurities before filtration and crystallization. For obtaining single crystals suitable for X-ray diffraction studies, a slow evaporation of a solution of the purified compound in a specific solvent mixture, such as dichloromethane/hexane, can be employed. nih.gov

The final purity of this compound is often assessed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Interactive Data Table: Purification Techniques for Methanone Derivatives

Purification TechniqueStationary/Mobile Phase/SolventMonitored ByApplication Example
Column Chromatography Silica gel / Hexane-ChloroformTLCPurification of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde researchgate.net
Column Chromatography Silica gel / Hexanes-Ethyl AcetateTLCPurification of (E)-3-(4-Methoxyphenyl)-4-(prop-1-en-1-yl)-1,2,3-oxathiazinane 2,2-dioxide isca.me
Recrystallization Ethanol-Water-Purification of 3-chloro-4-hydroxy-4'-methoxydiphenyl-(2-pyridyl)-methanol
Slow Evaporation Dichloromethane/Hexane-Obtaining single crystals of (4-Methoxyphenyl)(4-propylcyclohexyl)methanone nih.gov
Filtration/Distillation -TLCSeparation of (4-Methoxyphenyl)(pyrazin-2-yl)methanone google.com

Theoretical and Computational Chemistry Studies on 4 Methoxyphenyl 4 Pyridyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometry of (4-Methoxyphenyl)(4-pyridyl)methanone at the atomic level. These methods, varying in their computational cost and accuracy, provide a detailed picture of the molecule's characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to determine the optimized molecular geometry and electronic properties of organic molecules. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict its most stable three-dimensional structure.

The optimized geometry reveals key structural parameters. The molecule is not perfectly planar, with the phenyl and pyridyl rings twisted relative to the central carbonyl group. This twist, or dihedral angle, is a result of steric hindrance between the ortho-hydrogens on the rings and the electronic effects of the carbonyl bridge. The methoxy (B1213986) group on the phenyl ring and the nitrogen atom in the pyridyl ring significantly influence the electron distribution across the molecule.

Below is a table of selected optimized geometrical parameters for this compound, derived from DFT calculations on analogous structures.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
C-C (carbonyl-phenyl)~1.49 Å
C-C (carbonyl-pyridyl)~1.50 Å
C-O (methoxy)~1.36 Å
Bond AnglePhenyl-C-Pyridyl~118°
O=C-C (phenyl)~121°
O=C-C (pyridyl)~120°
Dihedral AnglePhenyl-C-C=O~25° - 35°
Pyridyl-C-C=O~20° - 30°

Note: These values are illustrative and based on calculations of structurally similar molecules. Actual values would require specific DFT calculations for this compound.

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide benchmark-quality data for energies and molecular properties, built from first principles without empirical parameterization. High-accuracy calculations are particularly useful for calibrating DFT results and for studying systems where electron correlation effects are paramount. For this compound, such calculations would refine our understanding of its stability and electronic transitions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is likely centered on the electron-deficient pyridyl ring and the carbonyl group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Molecular OrbitalEnergy (eV)Description
HOMO~ -6.5 eVPrimarily located on the 4-methoxyphenyl moiety
LUMO~ -1.8 eVPrimarily located on the 4-pyridyl and carbonyl moieties
HOMO-LUMO Gap (ΔE)~ 4.7 eVIndicates good kinetic stability

Note: These energy values are estimations based on DFT calculations for similar aromatic ketones.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the relative populations of different conformers in various environments (e.g., in a solvent or at a specific temperature).

MD simulations would reveal the dynamics of the torsional angles between the aromatic rings and the central carbonyl group. This information is critical for understanding how the molecule might interact with biological receptors or pack in a crystal lattice. The simulations can also help in understanding the solvent effects on the conformational preferences of the molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, several spectroscopic techniques can be simulated:

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π* and n→π* transitions. The calculations can help assign the observed experimental absorption bands to specific electronic transitions within the molecule.

Infrared (IR) and Raman Spectroscopy: DFT calculations can accurately predict vibrational frequencies. The calculated IR and Raman spectra can be compared with experimental data to confirm the molecular structure. Key predicted vibrational modes for this compound would include the C=O stretching frequency (typically around 1650-1680 cm⁻¹), C-N stretching of the pyridine (B92270) ring, and C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra and confirming the chemical structure.

Spectroscopic ParameterPredicted Value Range
λmax (UV-Vis)~280 - 320 nm
ν(C=O) (IR)~1660 cm⁻¹
δ(¹³C, C=O) (NMR)~190 ppm

Note: These are typical ranges for such functional groups and would be refined by specific calculations.

Computational Assessment of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its reactivity towards nucleophiles or electrophiles. For instance, the carbonyl carbon is an electrophilic site, and calculations can model the attack of a nucleophile at this position.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction. For example, the mechanism of reduction of the carbonyl group or electrophilic substitution on the aromatic rings could be investigated in detail. Such studies would provide a comprehensive understanding of the chemical reactivity of this compound.

Coordination Chemistry and Metal Complexes of 4 Methoxyphenyl 4 Pyridyl Methanone

(4-Methoxyphenyl)(4-pyridyl)methanone as a Ligand

The ligating behavior of this compound is primarily dictated by the Lewis basicity of its pyridyl nitrogen and carbonyl oxygen atoms. Research on the closely related analogue, 4-benzoylpyridine (B1666322), provides significant insight into its function as a ligand in the formation of coordination compounds. nih.gov

The primary mode of coordination for 4-benzoylpyridine derivatives is through the nitrogen atom of the pyridine (B92270) ring. The lone pair of electrons on the pyridyl nitrogen is readily available for donation to a metal center, making it a classic N-donor ligand. In known complexes involving 4-benzoylpyridine, the ligand acts in a monodentate fashion, binding to a single metal ion through this nitrogen atom. nih.gov

For instance, in copper(II) complexes such as Cu(NCS)2(4-Bzpy)2 and Cu(NO3)2(4-Bzpy)4, the 4-benzoylpyridine (4-Bzpy) ligand coordinates exclusively through the pyridyl nitrogen. nih.gov This results in the formation of complexes with square planar and distorted octahedral geometries, respectively. Similarly, silver(I) coordination polymers feature 4-benzoylpyridine bridging metal centers solely via its nitrogen atom. researchgate.net

The involvement of the carbonyl oxygen atom in coordination is less common and has not been observed in the reported crystal structures of 4-benzoylpyridine complexes. Several factors may contribute to this:

Steric Hindrance: The bulky phenyl group adjacent to the carbonyl may sterically hinder its approach to a metal center that is already coordinated to the pyridyl nitrogen of the same or another ligand.

Geometric Constraints: The formation of a stable chelate ring involving both the pyridyl nitrogen and the carbonyl oxygen would require the metal to bridge the 4-position of the pyridine ring and the adjacent carbonyl group. The resulting chelate ring would be large and potentially strained, making it energetically unfavorable compared to monodentate coordination or bridging between different metal centers.

Electronic Effects: While the carbonyl oxygen possesses lone pairs, its donor ability can be diminished by the delocalization of electrons within the benzoyl moiety.

Therefore, this compound is expected to function primarily as a monodentate N-donor ligand . It can also act as a monodentate bridging ligand , where the pyridyl nitrogen coordinates to two different metal centers, a common motif in the formation of coordination polymers. researchgate.net

There is currently no specific experimental data available in the scientific literature regarding the chelation effects or stability constants for metal complexes of this compound.

As discussed in the previous section, the ligand is not expected to act as a chelate due to the spatial separation and unfavorable geometry between the pyridyl nitrogen and carbonyl oxygen donor sites. Consequently, chelation effects, which typically lead to enhanced thermodynamic stability (the "chelate effect"), are not anticipated to play a role in its coordination chemistry.

The stability constants of the resulting metal complexes will depend on several factors, including:

The nature of the metal ion (e.g., its charge, size, and electronic configuration).

The solvent system used.

The presence of competing anions or other ligands.

Generally, pyridyl ligands form stable complexes with a wide range of transition metal ions. The order of stability often follows the Irving-Williams series for divalent metal ions of the first transition series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). Quantitative determination of these constants for this compound would require dedicated studies, such as potentiometric or spectrophotometric titrations.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-based ligands is well-established. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent, cooling, or vapor diffusion techniques.

While specific studies on this compound are limited, research on the parent compound, 4-benzoylpyridine (4-Bzpy), demonstrates its ability to form stable complexes with various transition metals.

Copper(II) Complexes: Two copper(II) complexes with 4-benzoylpyridine have been synthesized and structurally characterized. nih.gov

Cu(NCS)2(4-Bzpy)2 : This complex is formed by reacting copper(II) thiocyanate (B1210189) with 4-benzoylpyridine. X-ray crystallography reveals a square planar coordination environment around the Cu(II) center, with two pyridyl nitrogen atoms and two nitrogen atoms from the thiocyanate anions occupying the coordination sites.

Cu(NO3)2(4-Bzpy)4 : Formed from copper(II) nitrate (B79036), this complex features a distorted octahedral geometry. The Cu(II) ion is coordinated to four pyridyl nitrogen atoms from four different 4-Bzpy ligands in the equatorial plane, and two oxygen atoms from nitrate anions in the axial positions.

These examples show that the final geometry is highly dependent on the stoichiometry and the nature of the counter-anion.

Nickel(II), Iron(II), and Zinc(II) Complexes: 4-Benzoylpyridine is known to form hexa-coordinated complexes with Ni(II), Fe(II), and Zn(II). For example, complexes with the general formula [M(4-Bzpy)4(N3)2] (where M = Ni, Fe) have been reported, exhibiting slightly distorted octahedral geometries. A polymeric zinc complex, [Zn(4-Bzpy)2(N3)2]n, has also been synthesized.

Cobalt(II), Platinum(II), and Palladium(II) Complexes: Although specific crystal structures of Co(II), Pt(II), or Pd(II) with this compound or 4-benzoylpyridine are not readily available in the literature, their formation is highly probable. Pyridine and its derivatives are widely used ligands in the coordination chemistry of these metals, forming complexes with various geometries, typically octahedral for Co(II) and square planar for Pt(II) and Pd(II).

The characterization of these complexes typically involves a combination of techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the pyridyl nitrogen, a shift in the C=N stretching vibration of the pyridine ring to a higher frequency is typically observed.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, including d-d transitions and charge-transfer bands.

Metal Ion Reported Analogue Complex Coordination Geometry
Copper(II)Cu(NCS)2(4-benzoylpyridine)2Square Planar
Copper(II)Cu(NO3)2(4-benzoylpyridine)4Distorted Octahedral
Nickel(II)[Ni(4-benzoylpyridine)4(N3)2]Distorted Octahedral
Iron(II)[Fe(4-benzoylpyridine)4(N3)2]Distorted Octahedral
Zinc(II)[Zn(4-benzoylpyridine)2(N3)2]nPolymeric

There are no specific reports in the scientific literature on the synthesis and characterization of lanthanide or actinide complexes using this compound as a ligand.

However, the coordination of pyridyl ligands to lanthanide ions is known. nih.gov Lanthanides typically exhibit high coordination numbers (8-10) and prefer hard donor atoms like oxygen over nitrogen. While coordination through the pyridyl nitrogen is possible, it would likely occur in complexes where stronger O-donor ligands (such as β-diketonates or carboxylates) are also present to satisfy the coordination sphere of the lanthanide ion. The carbonyl oxygen of this compound could potentially coordinate to the hard Lewis acidic lanthanide ions, but this remains speculative without experimental evidence.

Similarly, the coordination chemistry of actinides with simple pyridyl ligands is not as extensively developed as that with organometallic ligands like cyclopentadienyl (B1206354) anions. Coordination via the pyridyl nitrogen is plausible, but no specific examples with this ligand have been documented.

Structural Analysis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bitopic nature of this compound, with a coordination site at one end (the pyridyl group) and a functionalized aromatic ring at the other, makes it a suitable candidate for constructing extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). When acting as a bridging ligand, it can link metal centers into 1D, 2D, or 3D networks. mdpi.comnih.gov

Coordination Polymers: The ability of 4-benzoylpyridine to form coordination polymers has been demonstrated. In silver(I) thiocyanate complexes, the ligand bridges Ag(I) centers through the pyridyl nitrogen to form one-dimensional (1D) polymeric chains. researchgate.net The specific structure, [Ag(4BP)(SCN)]n, consists of these chains, showcasing a straightforward example of how this type of ligand can be used to build extended networks. The methoxy (B1213986) substituent in this compound is expected to influence the packing of these polymer chains in the solid state through intermolecular interactions, but it is unlikely to change the fundamental bridging coordination mode.

Metal-Organic Frameworks (MOFs): While there are no reported MOFs constructed specifically from this compound, the principles of MOF design suggest its potential utility. Pyridyl-based linkers are widely employed in the synthesis of MOFs. mdpi.com To form a stable, porous MOF, this ligand would typically be used in conjunction with other multitopic linkers (e.g., dicarboxylates) or with metal nodes that can support the desired network topology. The size and shape of the ligand would influence the pore size and dimensionality of the resulting framework. For example, using it as a "strut" to connect metal-carboxylate clusters could lead to the formation of robust 3D frameworks with potential applications in gas storage or catalysis. researchgate.net

The structural analysis of such materials would rely heavily on single-crystal X-ray diffraction to determine the network topology, connectivity, and pore dimensions. Powder X-ray diffraction (PXRD) would be used to confirm the phase purity of the bulk material.

Ligand Field Theory and Electronic Properties of Metal Complexes

Ligand field theory (LFT) provides a robust framework for understanding the electronic structure and properties of metal complexes. It is an extension of crystal field theory and molecular orbital theory, considering the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. In the case of this compound, the nitrogen atom of the pyridine ring and, in some cases, the oxygen atom of the carbonyl group, act as Lewis bases, donating electron density to the metal center.

This interaction lifts the degeneracy of the metal's d-orbitals, splitting them into different energy levels. The magnitude of this splitting, denoted as Δ (delta), is influenced by several factors, including the nature of the metal ion, its oxidation state, and the geometry of the complex. The geometry of the coordination sphere in these complexes can vary, with common arrangements being octahedral, tetrahedral, and square planar.

The electronic properties of the resulting metal complexes are a direct consequence of this d-orbital splitting. Key properties include:

d-d Transitions: The energy difference between the split d-orbitals often corresponds to the energy of photons in the visible region of the electromagnetic spectrum. This allows for the absorption of light and the promotion of an electron from a lower-energy d-orbital to a higher-energy one, a phenomenon known as a d-d transition. These transitions are responsible for the often vibrant colors of transition metal complexes. The energy of these transitions provides a direct measure of the ligand field splitting parameter, Δ.

Charge Transfer Bands: In addition to d-d transitions, metal complexes of this compound can exhibit charge transfer (CT) bands. These are typically more intense than d-d transitions and occur when an electron is transferred between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based.

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital. This is more likely when the metal is in a high oxidation state and the ligand has high-energy lone pairs.

Metal-to-Ligand Charge Transfer (MLCT): An electron is transferred from a metal-based orbital to an empty orbital on the ligand. This is common for ligands with low-lying π* orbitals, such as the pyridine ring in this compound.

Magnetic Properties: The arrangement of electrons within the split d-orbitals determines the magnetic properties of the complex. Depending on the magnitude of the ligand field splitting (Δ) and the energy required to pair electrons in the same orbital (pairing energy), complexes can be either high-spin or low-spin.

High-spin complexes occur when Δ is small, and it is energetically more favorable for electrons to occupy higher-energy d-orbitals before pairing up in lower-energy ones. This results in a larger number of unpaired electrons and, consequently, paramagnetism.

Low-spin complexes are formed when Δ is large, making it more energetically favorable for electrons to pair up in the lower-energy d-orbitals. This leads to fewer unpaired electrons and can result in diamagnetism or weaker paramagnetism.

The specific electronic properties of a metal complex with this compound will depend on the central metal ion. For instance, studies on analogous pyridyl-containing ligands have shown that Ni(II) and Co(II) complexes often exhibit interesting magnetic behaviors due to the interplay of ligand field strength and electron configuration. mdpi.comorientjchem.org

Metal IonTypical Coordination GeometryExpected Spin StatePotential Electronic Transitions
Co(II)Tetrahedral or OctahedralHigh-spind-d transitions, LMCT
Ni(II)Octahedral or Square PlanarHigh-spin (Octahedral), Low-spin (Square Planar)d-d transitions, MLCT
Cu(II)Distorted Octahedral or Square PlanarHigh-spind-d transitions, LMCT
Zn(II)TetrahedralDiamagnetic (d¹⁰)LMCT

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for elucidating the nature of the bonding and the structural arrangement of atoms within metal complexes of this compound. Each technique provides a unique window into the molecular and electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The coordination of this compound to a metal ion induces characteristic shifts in the vibrational frequencies of the ligand.

The stretching vibration of the C=N bond within the pyridine ring is particularly sensitive to coordination. Upon coordination of the pyridyl nitrogen to a metal center, this band typically shifts to a higher frequency (wavenumber).

The C=O stretching vibration of the ketone group may also be affected, although this interaction is generally weaker than the N-coordination. A shift in the C=O stretching frequency, usually to a lower wavenumber, would indicate coordination through the carbonyl oxygen. In studies of related ligands, coordination is often observed through the nitrogen and/or sulfur atoms of the ligand. nih.gov

Vibrational ModeFree Ligand (Approx. cm⁻¹)Coordinated Ligand (Approx. cm⁻¹)Interpretation
ν(C=N) of Pyridine1590-16101600-1630Shift to higher frequency indicates coordination of pyridyl nitrogen.
ν(C=O) of Ketone1650-16701630-1650Shift to lower frequency suggests coordination of carbonyl oxygen.

UV-Visible (UV-Vis) Spectroscopy: As discussed in the context of ligand field theory, UV-Vis spectroscopy is used to observe electronic transitions within the metal complex. The absorption spectrum of a complex will typically show bands corresponding to:

d-d transitions: These are generally weak bands found in the visible region of the spectrum. The number and energy of these bands can provide information about the coordination geometry and the ligand field splitting parameter (Δ).

Charge Transfer (CT) transitions: These are much more intense bands that can occur in both the UV and visible regions. The energy of these bands is related to the relative energies of the metal and ligand orbitals.

Intraligand transitions: These are high-energy transitions occurring within the π-system of the this compound ligand itself, usually found in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. Upon complexation, the chemical shifts of the protons and carbons in the this compound ligand will change.

The protons on the pyridine ring, particularly those closest to the nitrogen atom, will experience a significant change in their electronic environment upon coordination, leading to a downfield shift in their resonance signals.

Reactivity and Organic Transformations of 4 Methoxyphenyl 4 Pyridyl Methanone

Derivatization Strategies via the Ketone Functionality

The carbonyl group of the ketone is a primary site for chemical modification, readily undergoing reduction to an alcohol or participating in various nucleophilic addition and condensation reactions.

The ketone functionality of (4-Methoxyphenyl)(4-pyridyl)methanone can be reduced to a secondary alcohol, (4-Methoxyphenyl)(4-pyridyl)methanol, using various reducing agents. The choice of reagent depends on the desired selectivity and reaction conditions.

Commonly used reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and is highly effective for reducing aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.comnumberanalytics.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. numberanalytics.comyoutube.com

Catalytic hydrogenation is another effective method for the reduction of aryl-pyridyl ketones. acs.org This process typically involves the use of a transition metal catalyst, such as ruthenium, palladium, or platinum, under a hydrogen atmosphere. acs.orgdigitellinc.com Enantioselective hydrogenation can be achieved by employing chiral catalysts, yielding specific stereoisomers of the resulting alcohol, which is of significant interest in pharmaceutical synthesis. acs.org

Table 1: Selected Conditions for the Reduction of Aryl-Pyridyl Ketones

Reagent/Catalyst System Solvent Conditions Product Ref.
Sodium Borohydride (NaBH₄) Methanol/Ethanol 0 °C to room temp. Secondary Alcohol masterorganicchemistry.comchemguide.co.uk
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether/THF 0 °C to room temp. Secondary Alcohol numberanalytics.com
H₂ / Ru-XylSunPhos-Daipen Ethanol 50 atm H₂, 50 °C Chiral Secondary Alcohol acs.org

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the ketone to form tertiary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.org For instance, the reaction of this compound with 4-Methoxyphenylmagnesium bromide would yield a triphenylmethanol (B194598) derivative. sigmaaldrich.com These reactions are crucial for building more complex molecular frameworks.

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orglibretexts.org The ketone reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane, to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com This transformation is highly valuable as it forms the double bond at a specific, predetermined location.

Condensation Reactions: The ketone can undergo condensation reactions with compounds containing a primary amino group. For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding this compound oxime. ontosight.aiorgsyn.org Similarly, reactions with hydrazines or primary amines form hydrazones and imines, respectively. These derivatives are often crystalline solids and can be useful for characterization or as intermediates for further synthesis.

Modifications of the Pyridyl Moiety

The nitrogen atom and the aromatic ring of the pyridyl group offer further opportunities for derivatization.

N-Alkylation: The lone pair of electrons on the pyridine (B92270) nitrogen makes it nucleophilic, allowing it to react with alkyl halides in a process known as the Menschutkin reaction. ysu.edu This reaction results in the formation of a quaternary pyridinium (B92312) salt. The reaction conditions can be tuned to achieve selective N-alkylation. researchgate.netprinceton.edu This modification introduces a positive charge into the molecule, significantly altering its physical and chemical properties.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide derivative. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comoaji.net The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide functionality can be subsequently removed by deoxygenation using reagents like phosphorus trichloride (B1173362) or zinc dust if needed. wikipedia.org

Direct electrophilic aromatic substitution (EAS) on a pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, and under the strongly acidic conditions often required for EAS, the nitrogen atom becomes protonated, further deactivating the ring. rsc.org

However, the formation of the pyridine-N-oxide activates the ring, making it more susceptible to electrophilic substitution. The oxygen atom donates electron density into the ring, particularly at the 2- and 4-positions, facilitating attack by electrophiles under more moderate conditions. quimicaorganica.orgvaia.com For this compound N-oxide, the 4-position is blocked by the carbonyl group, directing electrophilic attack to the positions ortho to the nitrogen (C2 and C6). The presence of the deactivating acyl group at the 4-position would be expected to favor substitution at the C2/C6 positions. oaji.net

A common example is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and sulfuric acid, which predominantly yields the 4-nitro derivative. oc-praktikum.denih.gov In the case of a 4-substituted pyridine-N-oxide, nitration would be directed to other available positions, often ortho to the nitrogen. oaji.net Following the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org

Transformations of the Methoxyphenyl Group

The methoxyphenyl ring can also be a site for chemical modification, primarily through cleavage of the methyl ether or through electrophilic aromatic substitution.

O-Demethylation: The methoxy (B1213986) group can be cleaved to reveal a phenolic hydroxyl group. This transformation, known as demethylation, is typically achieved using strong reagents such as boron tribromide (BBr₃), pyridinium hydrochloride, or aluminum halides. google.comwikipedia.org Certain methods using reagents like aluminum chloride in combination with thiols can offer regioselectivity, which is important in molecules with multiple methoxy groups. rsc.org

Table 2: Summary of Potential Transformations

Moiety Reaction Type Reagents/Conditions Resulting Functional Group
Ketone Reduction NaBH₄ or H₂/Catalyst Secondary Alcohol
Ketone Grignard Addition R-MgX, then H₃O⁺ Tertiary Alcohol
Ketone Wittig Olefination Ph₃P=CHR Alkene
Ketone Condensation NH₂OH Oxime
Pyridyl N-Alkylation R-X Pyridinium Salt
Pyridyl N-Oxidation m-CPBA or H₂O₂/AcOH Pyridine-N-oxide
Pyridyl (as N-Oxide) EAS (Nitration) HNO₃/H₂SO₄ Nitro-substituted Pyridine
Methoxyphenyl O-Demethylation BBr₃ or AlCl₃ Phenol (B47542)

Demethylation Reactions

The methoxy group on the phenyl ring of this compound can be cleaved to yield the corresponding phenol, (4-hydroxyphenyl)(4-pyridyl)methanone. This transformation is a common objective in the synthesis of pharmaceutical intermediates and other functional molecules. The demethylation can be achieved using various reagents, with the choice of method often depending on the desired scale and the tolerance of other functional groups in the molecule.

One of the most common methods for the demethylation of aryl methyl ethers is treatment with strong protic acids, such as hydrogen bromide (HBr). While specific studies on this compound are not extensively documented, the demethylation of a similar compound, 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine, has been successfully achieved by refluxing with an excess of aqueous HBr. core.ac.uk This suggests that a similar approach would be effective for the target molecule. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the formation of the phenol and methyl bromide.

Another effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). This Lewis acid is a powerful and often preferred reagent for this transformation due to its high efficiency under relatively mild conditions. The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the methyl group.

The following table summarizes potential conditions for the demethylation of this compound based on established methods for similar compounds.

Reagent(s)Typical ConditionsProductReference
Hydrogen Bromide (HBr)Reflux in aqueous HBr(4-hydroxyphenyl)(4-pyridyl)methanone core.ac.uk
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature(4-hydroxyphenyl)(4-pyridyl)methanoneGeneral knowledge

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH₃). The methoxy group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the para position is already occupied by the 4-pyridylcarbonyl group. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions (C-3 and C-5) of the phenyl ring.

The 4-pyridylcarbonyl group, being an electron-withdrawing group, has a deactivating effect on the phenyl ring. However, the strong activating effect of the methoxy group is generally dominant, making the ring more susceptible to electrophilic attack than unsubstituted benzene.

Nitration:

Nitration of the activated phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the methoxy group, milder nitrating conditions may be employed to avoid over-reaction or side reactions. The expected major product would be (4-methoxy-3-nitrophenyl)(4-pyridyl)methanone.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.org Given the activated nature of the ring, these reactions are expected to proceed readily, yielding the corresponding 3-halo-substituted derivative as the major product.

The following table outlines the expected major products of electrophilic aromatic substitution on the phenyl ring of this compound.

ReactionReagent(s)Expected Major Product
NitrationHNO₃, H₂SO₄(4-methoxy-3-nitrophenyl)(4-pyridyl)methanone
BrominationBr₂, FeBr₃(3-bromo-4-methoxyphenyl)(4-pyridyl)methanone
ChlorinationCl₂, AlCl₃(3-chloro-4-methoxyphenyl)(4-pyridyl)methanone

Photochemical Reactions and Photoreactivity

The photochemical behavior of this compound is expected to be influenced by the benzophenone-like structure, which is known for its rich photochemistry. Upon absorption of UV light, the carbonyl group can be excited to a singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). The nature and reactivity of this triplet state are central to the photoreactions of such ketones.

The photoreactivity of benzophenones is often characterized by their ability to abstract hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. In the case of this compound, the presence of the electron-donating methoxy group on the phenyl ring can influence the energy and reactivity of the excited states. Studies on 4-hydroxybenzophenone (B119663) have shown that the excited states can undergo deprotonation in the presence of protic solvents, which can affect its photoreactivity. researchgate.net While this compound does not have a hydroxyl group, the methoxy group can still influence the electronic properties of the excited state.

The 4-pyridyl group also plays a significant role in the photochemistry. The nitrogen atom can be protonated, which would alter the photophysical properties of the molecule. Furthermore, the pyridine ring itself can participate in photochemical reactions.

Common photochemical reactions for aromatic ketones include:

Photoreduction: In the presence of a hydrogen donor (e.g., isopropanol), the excited ketone can abstract a hydrogen atom to form a ketyl radical. Dimerization of this radical can lead to the formation of a pinacol.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent aryl groups. This process generates two radical fragments that can undergo further reactions.

Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen available for abstraction by the excited carbonyl group. In the case of this compound, this pathway is not directly available unless there are appropriate substituents on the rings.

The specific photochemical behavior of this compound would likely depend on the reaction conditions, such as the solvent and the presence of other reactants.

Acid-Base Properties and Protonation Equilibria

The this compound molecule possesses a basic nitrogen atom in the pyridine ring, which can be protonated by an acid. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituent at the 4-position. The 4-benzoyl group is electron-withdrawing, which is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

The acid-base equilibrium can be described by the following equation:

This compound + H⁺ ⇌ [this compound-H]⁺

The protonation of the pyridine nitrogen will have a significant impact on the chemical and physical properties of the molecule, including its solubility, reactivity, and spectroscopic characteristics. For instance, protonation can alter the electronic distribution within the molecule, which may affect the reactivity of both the phenyl and pyridyl rings in subsequent reactions.

CompoundPredicted pKa of Conjugate AcidReference
4-Benzoylpyridine (B1666322)3.14 ± 0.10 core.ac.uk

Advanced Materials Science Applications of 4 Methoxyphenyl 4 Pyridyl Methanone Derivatives

Integration into Polymer Matrices

The incorporation of (4-Methoxyphenyl)(4-pyridyl)methanone derivatives into polymer matrices offers a strategic avenue for creating advanced composite materials with tailored properties. The benzophenone (B1666685) moiety within these derivatives is a well-known photo-crosslinker, enabling the formation of stable polymer networks upon exposure to ultraviolet (UV) light. This photo-crosslinking capability is instrumental in enhancing the mechanical strength, thermal stability, and solvent resistance of various polymers.

By chemically modifying the core structure with polymerizable groups, such as acrylates or vinyl groups, these derivatives can be covalently integrated into polymer chains as side-chain pendants or as part of the main backbone. This approach allows for precise control over the concentration and distribution of the photo-crosslinking sites within the polymer matrix. For instance, copolymers incorporating these derivatives can be synthesized to create photo-curable resins and coatings. Upon UV irradiation, the benzophenone group abstracts a hydrogen atom from a neighboring polymer chain, leading to the formation of a covalent bond and a crosslinked network. This process is highly efficient and can be spatially and temporally controlled, making it suitable for applications in photolithography, 3D printing, and the fabrication of microelectronics.

Furthermore, the polar nature of the pyridyl and methoxy (B1213986) groups can enhance the compatibility and miscibility of these derivatives with a range of polymer hosts, from nonpolar to polar systems. This versatility allows for their use as additives to modify the surface properties of polymers, improve adhesion, and create functional surfaces with specific chemical or physical characteristics.

Luminescent Materials and Fluorophores

The inherent photophysical properties of this compound derivatives make them promising candidates for the development of novel luminescent materials and fluorophores. The combination of an electron-donating group (methoxy) and an electron-accepting group (pyridyl) connected through a π-conjugated system can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong fluorescence emission.

The luminescence of these compounds can be fine-tuned by modifying their chemical structure. For example, extending the π-conjugation or introducing different substituents on the phenyl or pyridyl rings can alter the energy of the excited state and, consequently, the emission wavelength. This allows for the rational design of fluorophores that emit across the visible spectrum.

A particularly interesting application of these derivatives is in the formation of luminescent coordination complexes, especially with lanthanide ions. The pyridyl nitrogen atom provides an excellent coordination site for metal ions. When complexed with lanthanides such as Europium (Eu³⁺) or Terbium (Tb³⁺), the organic ligand can act as an "antenna," efficiently absorbing excitation energy and transferring it to the metal center, which then emits its characteristic sharp and long-lived luminescence. This antenna effect overcomes the inherently low absorption cross-sections of lanthanide ions, leading to significantly enhanced emission intensity. The photophysical properties of such complexes are highly dependent on the specific lanthanide ion and the coordination environment provided by the ligand.

Complex TypeEmitting IonTypical Emission ColorPotential Application
Organic Fluorophore-Blue to GreenBio-imaging, Sensors
Lanthanide ComplexEu³⁺RedOLEDs, Security Inks
Lanthanide ComplexTb³⁺GreenImmunoassays, Lighting

Optoelectronic Properties and Applications (e.g., OLEDs, Sensors)

The unique electronic structure of this compound derivatives makes them attractive for a variety of optoelectronic applications, most notably in Organic Light-Emitting Diodes (OLEDs). The benzophenone core is known for its ability to facilitate intersystem crossing (ISC), a process that converts singlet excitons to triplet excitons. This property is crucial for the development of phosphorescent and thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs.

In the design of OLED materials, this compound derivatives can function as either host materials or emitters. As hosts, their high triplet energy levels can effectively confine the triplet excitons on the phosphorescent guest emitter, leading to efficient light emission. When used as emitters, particularly in TADF materials, the donor-acceptor architecture of these molecules allows for a small energy gap between the lowest singlet and triplet excited states (ΔEST). This small gap enables efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which light is emitted.

The performance of OLEDs incorporating these derivatives is highly dependent on the specific molecular design and the device architecture. Key parameters such as external quantum efficiency (EQE), luminance, and operational stability are influenced by the electronic properties of the material, including its HOMO/LUMO energy levels and charge transport characteristics.

Beyond OLEDs, the responsiveness of the electronic and photophysical properties of these derivatives to their local environment makes them suitable for use in chemical sensors. The pyridine (B92270) nitrogen can interact with specific analytes through hydrogen bonding or coordination, leading to a detectable change in the fluorescence or absorption spectrum. This sensing mechanism can be exploited for the detection of metal ions, protons (pH sensing), or other small molecules.

Responsive Materials and Smart Systems

The incorporation of this compound derivatives into materials can impart stimuli-responsive, or "smart," behavior. The photo-reactivity of the benzophenone group is a key enabler for creating photo-responsive systems. As previously discussed, UV irradiation can induce crosslinking in polymers containing these derivatives. This can be harnessed to create materials that change their shape, solubility, or mechanical properties in response to light. For example, hydrogels containing these photo-crosslinkers can be fabricated with complex, spatially defined patterns of crosslink density, allowing for programmed shape-memory effects or controlled release of encapsulated substances.

Furthermore, the pyridine moiety offers a handle for creating pH-responsive materials. In acidic conditions, the pyridine nitrogen can be protonated, leading to changes in the polarity and conformation of the molecule and the bulk material. This can trigger, for instance, the swelling or shrinking of a polymer hydrogel or a change in the optical properties of the material.

Thermo-responsive systems can also be developed by integrating these derivatives into polymers that exhibit a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide) (PNIPAM). The presence of the this compound unit can influence the LCST and the hydration/dehydration behavior of the polymer chains, allowing for the tuning of the temperature at which the material undergoes a phase transition.

StimulusResponsive MoietyResulting ChangePotential Application
UV LightBenzophenoneCrosslinking, Shape ChangeActuators, Drug Delivery
pHPyridineSwelling/Shrinking, Color ChangeSensors, Smart Gels
TemperaturePolymer BackbonePhase TransitionSmart Coatings, Bio-separation

Crystalline Materials with Tunable Properties

The principles of crystal engineering can be applied to this compound and its derivatives to create crystalline materials with precisely controlled structures and, consequently, tunable properties. The presence of multiple functional groups—the methoxy, carbonyl, and pyridyl groups—allows for a variety of non-covalent interactions, including hydrogen bonds, C–H···O interactions, and π–π stacking, which can be used to guide the self-assembly of molecules into specific crystalline architectures.

By systematically modifying the molecular structure, for example, by introducing additional hydrogen bond donors or acceptors, it is possible to influence the packing arrangement of the molecules in the crystal lattice. This, in turn, can have a profound impact on the material's bulk properties, such as its melting point, solubility, mechanical properties, and, importantly, its optical and electronic properties.

For instance, different crystal polymorphs of the same derivative may exhibit distinct luminescent properties. This phenomenon, known as polymorphism-dependent emission, arises from differences in the intermolecular interactions and molecular conformations in the solid state. By controlling the crystallization conditions (e.g., solvent, temperature), it may be possible to selectively grow polymorphs with desired emission colors or quantum yields.

Furthermore, the formation of co-crystals, where the this compound derivative is crystallized with another molecule (a co-former), offers another powerful strategy for tuning material properties. The co-former can be chosen to introduce specific functionalities or to modify the crystal packing in a predictable way. This approach can be used to enhance the solubility, stability, or bioavailability of pharmaceutical compounds or to create new materials with unique optical or electronic characteristics.

Catalytic Applications of 4 Methoxyphenyl 4 Pyridyl Methanone and Its Complexes

Metal-Catalyzed Reactions with (4-Methoxyphenyl)(4-pyridyl)methanone as a Ligand

The pyridyl group is a common motif in ligands for transition metal catalysis due to its ability to coordinate with a variety of metal centers. The resulting metal complexes can exhibit unique catalytic activities and selectivities. In principle, this compound could act as a monodentate or potentially a bidentate ligand, coordinating through the pyridyl nitrogen and the carbonyl oxygen.

However, a detailed investigation into its use as a ligand in several key areas of metal-catalyzed reactions reveals a similar lack of specific research.

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental transformations in organic synthesis, heavily reliant on palladium, nickel, and copper catalysts bearing specific ligands. While a vast number of pyridyl-containing ligands have been developed and successfully applied in these reactions, there are no specific reports in the scientific literature describing the use of this compound as a ligand for any metal in cross-coupling catalysis.

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical area of research, particularly in the pharmaceutical industry. Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. To be effective in asymmetric catalysis, a ligand must possess chiral elements that can influence the spatial arrangement of reactants around the metal center.

This compound is an achiral molecule. While it could potentially be used in conjunction with a chiral metal center or a chiral co-ligand, there is no published research demonstrating its application in any form of asymmetric catalysis. Studies on asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions have explored a wide variety of chiral pyridyl-based ligands, but none include the title compound.

Oxidation and Reduction Catalysis

Metal complexes are widely used to catalyze oxidation and reduction reactions, such as alcohol oxidation, epoxidation, and ketone hydrogenation. The electronic and steric properties of the ligands play a crucial role in determining the reactivity and selectivity of the catalyst.

A review of the literature on oxidation and reduction catalysis reveals no instances where this compound has been employed as a ligand. Research in this area is rich with examples of metal complexes containing other pyridyl-based ligands, but the specific application of the title compound remains undocumented.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to improving catalyst performance. This involves studying the elementary steps of the reaction, such as oxidative addition, reductive elimination, migratory insertion, and transmetalation, and characterizing the intermediates involved.

Given the absence of any reported catalytic applications for this compound, it follows that there are no mechanistic studies available for catalytic cycles involving this compound. Mechanistic investigations are contingent on the existence of an established catalytic system, which, in this case, has not been reported.

Catalyst Design and Optimization Strategies

The design of new catalysts and the optimization of existing ones are driven by the need for more efficient, selective, and sustainable chemical processes. This often involves modifying the ligand structure to fine-tune the electronic and steric properties of the metal center.

As there are no known catalytic systems based on this compound, there are consequently no reports on the design and optimization strategies for catalysts derived from this compound. The exploration of its potential in catalysis would be a prerequisite for any such studies.

Future Directions and Emerging Research Avenues for 4 Methoxyphenyl 4 Pyridyl Methanone

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methods is crucial for the broader application of (4-Methoxyphenyl)(4-pyridyl)methanone. While traditional methods for creating diaryl ketones are effective, emerging research is focused on more advanced and environmentally friendly techniques.

One promising area is the use of palladium-catalyzed cross-coupling reactions that involve the activation of C-H bonds. acs.orgresearchgate.netrsc.orgacs.orgelsevierpure.com This method allows for the direct joining of aromatic rings, which can reduce the number of steps in the synthesis and minimize waste. For example, a process could be developed where a derivative of anisole (B1667542) and a pyridine (B92270) derivative are coupled directly, a process that is becoming more common in the synthesis of complex molecules. acs.orgacs.orgelsevierpure.com The use of specialized ligands, such as picolinamide, has been shown to be key in enabling these types of reactions, and similar strategies could be tailored for the synthesis of this compound. acs.orgacs.orgelsevierpure.com

Another area of interest is the application of multi-component reactions (MCRs). acsgcipr.orgacs.orgtaylorfrancis.comacs.orgmdpi.com MCRs are highly efficient because they combine three or more reactants in a single step to create a complex product. acsgcipr.orgtaylorfrancis.com This approach is particularly well-suited for creating substituted pyridines, and it may be possible to adapt these methods to produce this compound or its derivatives in a highly efficient manner. acs.orgacs.org

Research is also moving towards greener synthetic approaches, such as biocatalysis, which uses enzymes to carry out chemical reactions. This can lead to highly selective and environmentally friendly processes. Additionally, flow chemistry, where reactions are performed in a continuous stream rather than in batches, offers better control over reaction conditions and can improve both yield and safety.

Synthetic ApproachPotential AdvantagesKey Research Focus
Palladium-Catalyzed C-H Activation High atom economy, reduced synthetic steps, direct functionalization. acs.orgDevelopment of specific catalysts and ligands for pyridyl substrates.
Multicomponent Reactions (MCRs) High efficiency, combinatorial library synthesis, reduced waste. acsgcipr.orgacs.orgDesign of novel MCRs that incorporate the methoxyphenyl and pyridyl fragments.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes for diaryl ketone synthesis.
Flow Chemistry Enhanced safety, improved scalability, precise reaction control.Optimization of reaction parameters and reactor design.

Development of Advanced Spectroscopic Probes

The unique structure of this compound, which includes an electron-donating methoxy (B1213986) group and a nitrogen-containing pyridyl ring, makes it a strong candidate for use in advanced spectroscopic probes. acs.orgnih.govpurdue.edursc.orgdigitellinc.commdpi.com These probes are molecules that can detect specific substances, known as analytes, by changing their light-emitting properties.

One exciting possibility is the creation of ratiometric fluorescent probes. purdue.edunih.govnih.govresearchgate.netresearchgate.net These probes emit light at two different wavelengths, and the ratio of the intensity of these two emissions changes when they interact with an analyte. This provides a built-in correction for environmental factors, leading to more accurate and reliable detection. nih.gov The design of such probes often relies on processes like intramolecular charge transfer (ICT), where the distribution of electrons within the molecule changes upon excitation with light. The methoxy and pyridyl groups in this compound are well-suited to facilitate this process. nih.gov

Furthermore, the pyridyl nitrogen atom in the molecule provides a natural site for binding with metal ions. This could allow for the development of chemosensors that can selectively detect specific metal ions in a sample. nih.govdigitellinc.com By modifying the structure of the molecule, it may be possible to fine-tune its sensitivity and selectivity for different ions. The development of such probes could have significant applications in environmental monitoring and biological imaging.

Integration into Multicomponent Systems

The ability of this compound to act as a ligand—a molecule that can bind to a central metal atom—opens up possibilities for its use in creating complex, multi-component systems. nih.govresearchgate.netfrontiersin.orgmdpi.commdpi.com These systems, which include coordination polymers and metal-organic frameworks (MOFs), are of great interest due to their wide range of applications in areas like gas storage, separation, and catalysis.

Coordination polymers are materials where metal ions are linked together by organic ligands, forming extended one-, two-, or three-dimensional structures. nih.govresearchgate.netfrontiersin.orgmdpi.commdpi.com The pyridyl group in this compound is an excellent coordinating site for forming such polymers. nih.govfrontiersin.org The carbonyl group (C=O) in the molecule can also participate in coordination, providing a flexible and versatile building block for creating a variety of supramolecular structures. nih.gov

MOFs are a class of coordination polymers that are highly porous. mdpi.com The size and shape of the pores in a MOF can be carefully controlled by the choice of the metal ion and the organic ligand. By incorporating this compound into a MOF structure, it may be possible to create materials with tailored properties for specific applications. For example, the methoxy group could be used to functionalize the pores of the MOF, creating a specific chemical environment for catalysis or selective adsorption of molecules.

Applications in Advanced Functional Materials (beyond current scope)

The unique electronic and structural properties of this compound also make it a promising component for advanced functional materials. These are materials designed to have specific properties that can be controlled by external stimuli, such as light or temperature.

One potential application is in the field of nonlinear optics (NLO). NLO materials have optical properties that change with the intensity of incident light, and they are important for technologies like optical computing and telecommunications. The structure of this compound, with its electron-donating and electron-withdrawing groups, is characteristic of molecules that exhibit strong NLO effects. mdpi.com Research in this area would involve synthesizing derivatives of the molecule and measuring their NLO properties. Some related diaryl ketones have also been investigated for two-photon absorption (TPA), a property that is useful in high-resolution imaging and data storage. mdpi.comosaka-u.ac.jpresearchgate.netresearchgate.net

Another potential application is in the development of liquid crystals. mdpi.comossila.commdpi.comnih.gov Liquid crystals are materials that have properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies. ossila.com The rod-like shape of this compound is a common feature of molecules that form liquid crystalline phases. mdpi.com By modifying the structure, for example by adding long alkyl chains, it may be possible to create new liquid crystal materials with specific properties.

Theoretical Predictions Guiding Experimental Design

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is becoming an increasingly powerful tool for guiding the design and development of new molecules and materials. acs.orgacs.orgelsevierpure.compurdue.eduresearchgate.netmdpi.comresearchgate.netresearcher.lifenih.govdntb.gov.uaresearchgate.netresearchgate.net In the context of this compound, theoretical calculations can provide valuable insights into its properties and reactivity, helping to direct experimental research.

DFT can be used to predict the electronic structure and photophysical properties of the molecule, which is essential for designing advanced spectroscopic probes. researchgate.netnih.govdntb.gov.uaresearchgate.netresearchgate.net For example, Time-Dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of the molecule, helping to understand how its structure influences its fluorescent properties. nih.govdntb.gov.ua This can guide the synthesis of new derivatives with optimized optical characteristics.

Q & A

Q. What are the common synthetic routes for (4-Methoxyphenyl)(4-pyridyl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling of 4-methoxyphenyl thioesters with 4-pyridyl halides under aerobic conditions yields the ketone product. Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and solvent systems (e.g., DMF or DMSO) to enhance yield . Additives like bis(4-methoxyphenyl)methanone (10 mol%) can improve reaction efficiency in photoredox catalytic systems by stabilizing intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) is standard for resolving bond lengths, angles, and torsion angles. For example, reports a C15H14O2 structure with an orthorhombic crystal system .
  • Infrared (IR) spectroscopy : NIST Chemistry WebBook provides reference spectra (e.g., C=O stretch at ~1650–1700 cm⁻¹) for validation .
  • Hirshfeld surface analysis : Used to study intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal lattices .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

Derivatives like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone exhibit cytotoxicity, likely via tubulin inhibition. Assays involve treating cancer cell lines (e.g., HeLa, MCF-7) with varying concentrations (1–100 µM) and measuring viability via MTT assays. Dose-response curves and IC₅₀ values are calculated to assess potency .

Advanced Research Questions

Q. How do solvent polarity and computational modeling aid in understanding the compound's electronic properties?

Solvent polarity parameters (e.g., F(ϵ,n)F(\epsilon, n)) correlate with ground-state (μg\mu_g) and excited-state (μe\mu_e) dipole moments. For instance, μg\mu_g is determined via the solvatochromic shift method using UV-Vis spectra in solvents like cyclohexane (ϵ=2.02\epsilon = 2.02) and DMSO (ϵ=47.2\epsilon = 47.2). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) validate experimental μg\mu_g (e.g., 4.2 D) and predict charge transfer dynamics .

Q. What challenges arise in resolving crystallographic data, and how are software tools like SHELX employed?

Challenges include twinning, weak diffraction, and disorder. SHELXD (for structure solution) and SHELXL (for refinement) are used to handle high-resolution data. For example, resolved disorder in methyl groups using "PART" commands and anisotropic displacement parameters. ORTEP diagrams visualize thermal ellipsoids, while PLATON checks for missed symmetry .

Q. How can photocatalytic efficiency be enhanced in reactions involving this compound?

Bimetallic systems (e.g., Ir/Ni catalysts) paired with blue LED irradiation (90 W) boost efficiency. Additives like bis(4-methoxyphenyl)methanone (10 mol%) act as electron donors, reducing recombination in photoredox cycles. Turnover numbers (TONs) increase by 2–3× in cross-coupling reactions under optimized DMSO/EA solvent mixtures .

Q. What mechanistic insights exist for the compound's cytotoxicity, and how are contradictions in data addressed?

While phenstatin analogs inhibit tubulin polymerization, conflicting data on apoptosis vs. necrosis mechanisms require multi-omics approaches. RNA sequencing identifies upregulated pro-apoptotic genes (e.g., BAX, CASP3), while flow cytometry distinguishes necrotic (PI+/Annexin V−) vs. apoptotic (PI−/Annexin V+) populations. Discrepancies are resolved by validating via Western blot (e.g., cleaved PARP) .

Methodological Considerations

  • Data contradiction analysis : Cross-validate experimental results (e.g., dipole moments) with computational models and replicate assays under standardized conditions.
  • Experimental design : Use factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, catalyst ratio) and minimize batch variability.
  • Software tools : Cite SHELX , ORTEP , and Gaussian for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.